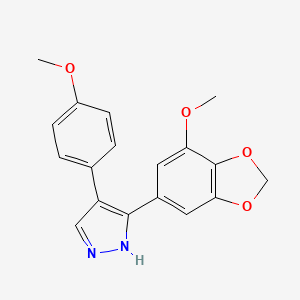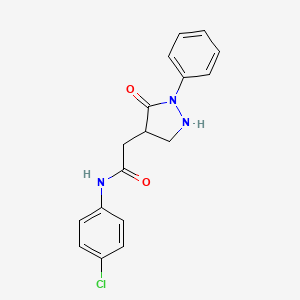
N-(4-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound belongs to the class of pyrazolidinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide typically involves the following steps:
-
Formation of the Pyrazolidinone Core: : The initial step involves the cyclization of a hydrazine derivative with a diketone to form the pyrazolidinone ring. For example, phenylhydrazine can react with acetylacetone under acidic conditions to yield 1-phenylpyrazolidin-5-one.
-
Acylation Reaction: : The pyrazolidinone intermediate is then acylated with an appropriate acylating agent. In this case, 4-chlorobenzoyl chloride can be used to introduce the 4-chlorophenyl group. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Final Coupling: : The final step involves coupling the acylated pyrazolidinone with an acetamide derivative. This can be achieved through a nucleophilic substitution reaction, where the acetamide nitrogen attacks the carbonyl carbon of the acylated pyrazolidinone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines, depending on the reducing agent used.
-
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways. The exact mechanism would depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(5-oxo-1-methylpyrazolidin-4-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-(4-bromophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
N-(4-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is unique due to the specific combination of its functional groups. The presence of both a chlorophenyl group and a phenylpyrazolidinone moiety provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-6-8-14(9-7-13)20-16(22)10-12-11-19-21(17(12)23)15-4-2-1-3-5-15/h1-9,12,19H,10-11H2,(H,20,22) |
InChI Key |
HVRGMNOCYSJVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


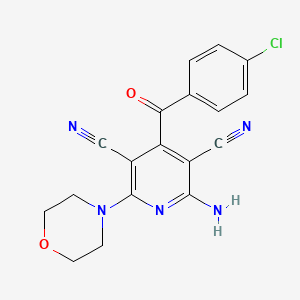
![6-(2-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042893.png)
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11042900.png)

![6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11042918.png)
![(4Z)-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-{1-[(2-phenylethyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B11042926.png)
![6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11042927.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042932.png)
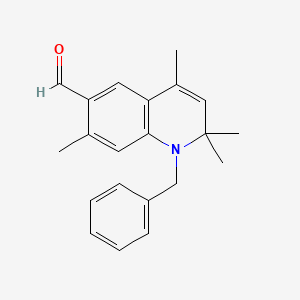
![di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate](/img/structure/B11042944.png)
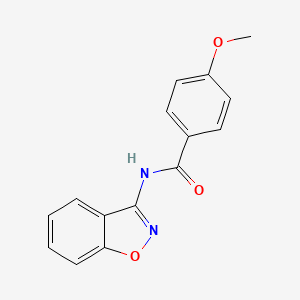
![(2E)-N-cyclohexyl-2-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-phenylprop-2-enamide](/img/structure/B11042959.png)
![4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B11042963.png)
